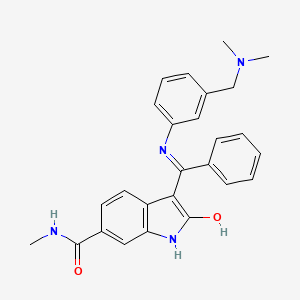
MEK inhibitor
Overview
Description
MEK inhibitors are a class of chemical compounds that inhibit the activity of mitogen-activated protein kinase kinase enzymes, specifically MEK1 and MEK2 . These enzymes play a crucial role in the MAPK/ERK signaling pathway, which is often overactive in various cancers . MEK inhibitors are used to target this pathway, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Mechanism of Action
Target of Action
MEK inhibitors primarily target the mitogen-activated protein kinase kinase enzymes MEK1 and/or MEK2 . These enzymes are integral components of the RAS–RAF–MEK–ERK signaling pathway , which plays a crucial role in the survival, propagation, and drug resistance of human cancers .
Mode of Action
MEK inhibitors interact with their targets by binding to and inhibiting MEK, thereby inhibiting MEK-dependent cell signaling . This inhibition leads to cell death and the inhibition of tumor growth . These inhibitors are allosteric binding inhibitors of MEK which inhibit either MEK1 alone, or both MEK1 and MEK2 .
Biochemical Pathways
The primary biochemical pathway affected by MEK inhibitors is the RAS–RAF–MEK–ERK or MAPK signaling pathway . This pathway regulates a variety of cellular functions including proliferation, survival, and differentiation . MEK inhibitors target this pathway, inhibiting cell proliferation and inducing apoptosis . They have potential in clinical use for cancer treatment, especially for those cancers induced by RAS/RAF dysfunction .
Result of Action
The result of the action of MEK inhibitors is the inhibition of cell proliferation and the induction of apoptosis . This leads to the inhibition of tumor growth . The efficacy of MEK inhibitors, such as selumetinib, in various solid tumors such as colorectal cancer, lung cancer, neurofibroma, and melanoma has been investigated .
Action Environment
The action of MEK inhibitors can be influenced by environmental factors. For instance, the combination of MEK inhibitors with other therapies—such as chemotherapy, targeted therapy, and immunotherapy—may be a promising approach for clinical use . The combination of mek inhibitors with systemic immunotherapies has been tolerable, but has thus far failed to demonstrate clear evidence of synergistic clinical activity . These results underscore the need to understand the appropriate therapeutic context for this combination .
Biochemical Analysis
Biochemical Properties
MEK inhibitors play a crucial role in biochemical reactions by targeting the MAPK/ERK pathway. They interact with enzymes such as MEK1 and MEK2, inhibiting their kinase activity. This inhibition prevents the phosphorylation and activation of downstream proteins like ERK1 and ERK2. The interaction between MEK inhibitors and MEK enzymes is typically characterized by high specificity and affinity, often involving binding to the ATP-binding site of the kinase .
Cellular Effects
MEK inhibitors exert profound effects on various cell types and cellular processes. By inhibiting the MAPK/ERK pathway, they can reduce cell proliferation and induce apoptosis in cancer cells. This inhibition also affects cell signaling pathways, leading to altered gene expression and cellular metabolism. For instance, MEK inhibitors have been shown to modulate the tumor microenvironment and enhance anti-tumor immunity . Additionally, they can prevent the exhaustion of CAR-T cells, thereby improving their efficacy in cancer immunotherapy .
Molecular Mechanism
The molecular mechanism of MEK inhibitors involves binding to the MEK1 and MEK2 enzymes, thereby preventing their activation by upstream kinases such as RAF. This inhibition blocks the phosphorylation of ERK1 and ERK2, which are critical for transmitting proliferative signals to the nucleus. Consequently, the inhibition of ERK activation leads to reduced transcription of genes involved in cell cycle progression and survival . MEK inhibitors can also affect other signaling pathways, such as the PI3K/AKT pathway, contributing to their anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MEK inhibitors can vary over time. These compounds are generally stable and can maintain their inhibitory activity for extended periods. Their long-term effects on cellular function can include the development of resistance mechanisms, such as the reactivation of the MAPK/ERK pathway through alternative routes . Additionally, prolonged exposure to MEK inhibitors can lead to changes in cellular metabolism and gene expression profiles .
Dosage Effects in Animal Models
The effects of MEK inhibitors in animal models are dose-dependent. At lower doses, these inhibitors can effectively reduce tumor growth without causing significant toxicity. Higher doses may lead to adverse effects, including weight loss and organ toxicity . Studies have shown that the therapeutic window for MEK inhibitors is relatively narrow, necessitating careful dose optimization to balance efficacy and safety .
Metabolic Pathways
MEK inhibitors are involved in various metabolic pathways, primarily through their impact on the MAPK/ERK signaling cascade. By inhibiting MEK1 and MEK2, these compounds can alter the metabolic flux and levels of metabolites involved in glycolysis and other metabolic processes . For example, MEK inhibition has been shown to downregulate glycolysis genes and reduce glycolytic flux in cancer cells, thereby sensitizing them to other metabolic inhibitors .
Transport and Distribution
The transport and distribution of MEK inhibitors within cells and tissues are influenced by their physicochemical properties. These compounds can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, MEK inhibitors can accumulate in specific compartments, such as the cytoplasm and nucleus, where they exert their inhibitory effects . The distribution of MEK inhibitors can also be affected by binding to plasma proteins and other cellular components .
Subcellular Localization
MEK inhibitors exhibit specific subcellular localization patterns that are critical for their activity. These compounds are often localized in the cytoplasm, where they interact with MEK1 and MEK2. Some MEK inhibitors can also translocate to the nucleus, where they may influence gene expression by modulating the activity of transcription factors . The subcellular localization of MEK inhibitors can be directed by targeting signals or post-translational modifications that guide them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MEK inhibitors involves multiple steps, including the formation of key intermediates and the final coupling reactions. For example, the synthesis of selumetinib, a selective MEK1 inhibitor, involves the following steps :
Formation of the core structure: The core structure of selumetinib is synthesized through a series of reactions, including nucleophilic substitution and cyclization.
Functional group modifications: Various functional groups are introduced to the core structure through reactions such as halogenation, alkylation, and acylation.
Final coupling: The final step involves coupling the synthesized intermediates to form the active MEK inhibitor.
Industrial Production Methods
Industrial production of MEK inhibitors typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch processing: Large quantities of reactants are mixed and reacted in batch reactors.
Continuous flow processing: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient production.
Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
MEK inhibitors undergo various chemical reactions, including:
Oxidation: MEK inhibitors can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within MEK inhibitors to their reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, modifying the chemical structure of the inhibitor.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of MEK inhibitors include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of the original MEK inhibitor, each with potentially different biological activities and properties.
Scientific Research Applications
MEK inhibitors have a wide range of scientific research applications, including:
Cancer treatment: MEK inhibitors are used to treat various cancers, including melanoma, non-small cell lung cancer, and colorectal cancer.
Biological research: MEK inhibitors are used to study the MAPK/ERK signaling pathway and its role in cell proliferation, differentiation, and survival.
Drug development: MEK inhibitors serve as lead compounds for the development of new anticancer drugs.
Industrial applications: MEK inhibitors are used in the development of targeted therapies and combination treatments for cancer.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to MEK inhibitors include:
BRAF inhibitors: Target the BRAF enzyme in the MAPK/ERK pathway.
ERK inhibitors: Target the ERK enzymes downstream of MEK.
PI3K inhibitors: Target the PI3K enzyme in a parallel signaling pathway.
Uniqueness of MEK Inhibitors
MEK inhibitors are unique in their ability to specifically target MEK1 and MEK2 enzymes, providing a high degree of selectivity and efficacy in inhibiting the MAPK/ERK pathway . This specificity allows for the effective treatment of cancers with mutations in the RAS/RAF/MEK/ERK pathway, reducing the likelihood of off-target effects and improving patient outcomes .
Properties
IUPAC Name |
3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-N-methyl-1H-indole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2/c1-27-25(31)19-12-13-21-22(15-19)29-26(32)23(21)24(18-9-5-4-6-10-18)28-20-11-7-8-17(14-20)16-30(2)3/h4-15,29,32H,16H2,1-3H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPICVLXBXZXYIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=CC(=C3)CN(C)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634604 | |
| Record name | (3Z)-3-[{3-[(Dimethylamino)methyl]anilino}(phenyl)methylidene]-N-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334951-92-7 | |
| Record name | (3Z)-3-[{3-[(Dimethylamino)methyl]anilino}(phenyl)methylidene]-N-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


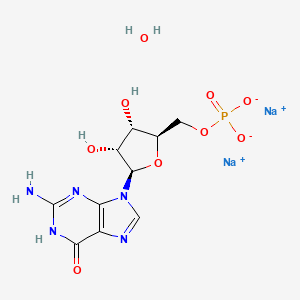
![8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1418147.png)

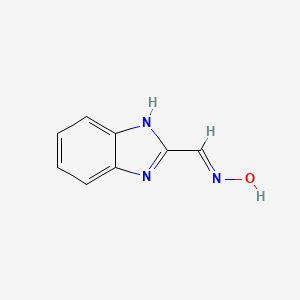
![4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B1418151.png)
![Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418152.png)
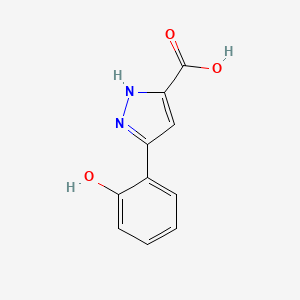
![ethyl 4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B1418154.png)
![ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate](/img/structure/B1418155.png)
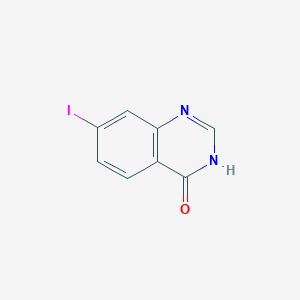
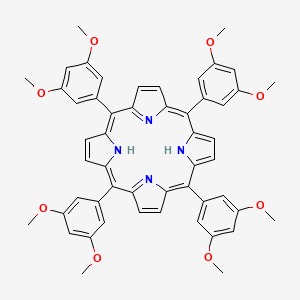

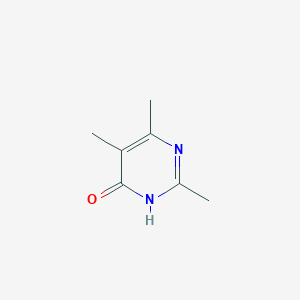
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1418165.png)
